Methyl 3-(4-(4-(2,3-dimethylphenyl)piperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
Description
This compound is a structurally complex heterocyclic molecule featuring a tetrahydroquinazoline core modified with a thioxo group at position 2, an oxo group at position 4, and a methyl carboxylate substituent at position 5. The side chain includes a 4-oxobutyl linker connected to a 2,3-dimethylphenyl-substituted piperazine moiety. The structural complexity highlights its synthetic novelty, particularly the integration of multiple functional groups within a single scaffold.
Properties
Molecular Formula |
C26H30N4O4S |
|---|---|
Molecular Weight |
494.6 g/mol |
IUPAC Name |
methyl 3-[4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-4-oxobutyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C26H30N4O4S/c1-17-6-4-7-22(18(17)2)28-12-14-29(15-13-28)23(31)8-5-11-30-24(32)20-10-9-19(25(33)34-3)16-21(20)27-26(30)35/h4,6-7,9-10,16H,5,8,11-15H2,1-3H3,(H,27,35) |
InChI Key |
UBSKMUVLQJKIOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)CCCN3C(=O)C4=C(C=C(C=C4)C(=O)OC)NC3=S)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-(4-(2,3-dimethylphenyl)piperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, where a suitable halogenated precursor reacts with 2,3-dimethylphenylpiperazine.
Attachment of the Thioxo Group: The thioxo group is incorporated through the reaction of the intermediate with thiourea or similar reagents.
Final Coupling and Esterification: The final step involves coupling the intermediate with methyl 4-oxobutyrate under appropriate conditions to form the ester linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Anticancer Activity
The compound has been studied for its potential anticancer properties. Research indicates that derivatives of quinazoline compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds similar to methyl 3-(4-(4-(2,3-dimethylphenyl)piperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate have shown IC50 values in the range of 1.9–7.52 μg/mL against HCT-116 cells and 2.3–6.62 μg/mL against MCF-7 cells, demonstrating their potential as effective anticancer agents .
Biochemical Probes
This compound is also being investigated as a biochemical probe for studying various biological processes. Its unique structure allows it to interact with specific molecular targets, providing insights into enzyme activity and receptor function .
Drug Design
The compound serves as a valuable template in drug design due to its structural complexity and biological activity. Researchers are exploring modifications to enhance its efficacy and selectivity for specific targets within the human body . The ability to synthesize derivatives with varied substituents allows for a systematic study of structure–activity relationships (SAR), which is crucial for optimizing drug candidates.
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions including:
- Formation of the tetrahydroquinazoline core through cyclization reactions.
- Introduction of functional groups via nucleophilic substitutions and coupling reactions.
These synthetic strategies are optimized to improve yield and purity .
Characterization Techniques
Characterization of the synthesized compound is performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods confirm the structural integrity and purity of the compound .
Mechanism of Action
The mechanism of action of Methyl 3-(4-(4-(2,3-dimethylphenyl)piperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from the Molecules 2011 Study ()
The compounds I-6230, I-6232, I-6273, I-6373, and I-6473 share a phenethylamino/ethoxy/thio benzoate backbone but differ in heterocyclic substituents (e.g., pyridazine, methylisoxazole). Key distinctions from the target compound include:
- Core Heterocycle : The target compound uses a tetrahydroquinazoline core, whereas Molecules 2011 compounds lack fused bicyclic systems.
- Substituents : The target’s 2,3-dimethylphenyl-piperazine side chain is absent in the Molecules 2011 series, which instead prioritize pyridazine/isoxazole aromatic systems.
- Ester Group : The target employs a methyl carboxylate, while Molecules 2011 compounds use ethyl esters.
Diethyl 8-Cyano-7-(4-Nitrophenyl)-2-Oxo-3-Phenethyl-1,2,3,7-Tetrahydroimidazo[1,2-a]pyridine-5,6-Dicarboxylate ()
This compound shares a fused bicyclic core (imidazo[1,2-a]pyridine) but differs significantly:
- Functional Groups: The target compound features thioxo and oxo groups, whereas the imidazopyridine derivative includes a nitro-phenyl group and cyano substituent.
- Physical Properties: The imidazopyridine compound has a melting point of 243–245°C and a molecular weight of 562.51 g/mol (51% yield) .
- Spectroscopic Characterization : Both compounds use NMR, IR, and MS for structural validation, but the imidazopyridine derivative includes HRMS (ESI) data , underscoring rigorous analytical workflows.
Research Implications and Gaps
- Structural Uniqueness: The target compound’s combination of tetrahydroquinazoline, thioxo, and piperazine groups distinguishes it from both the Molecules 2011 series (simpler aromatic systems) and the imidazopyridine derivative (nitro/cyano substituents).
- Data Limitations: No pharmacological or synthetic yield data are available for the target compound, limiting direct functional comparisons. Future studies should prioritize bioactivity assays (e.g., receptor binding) and synthetic optimization.
- Analytical Consistency : The imidazopyridine compound’s rigorous spectroscopic validation sets a benchmark for characterizing structurally complex targets like the tetrahydroquinazoline derivative.
Biological Activity
Methyl 3-(4-(4-(2,3-dimethylphenyl)piperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C23H29N7O3S
- Molecular Weight : 419.52 g/mol
- CAS Number : 701224-63-7
- Solubility : Soluble in DMSO (2 mg/mL) .
This compound is believed to exert its biological effects through several mechanisms:
- Inhibition of Reactive Oxygen Species (ROS) : It has been implicated in the inhibition of NADPH oxidase enzymes (Nox2 and Nox4), which are significant sources of ROS in cardiomyocytes. This inhibition may improve contractile function after ischemia-reperfusion injury in cardiac tissues .
- Anticancer Activity : The compound shows potential as an anticancer agent by targeting various enzymes involved in cancer cell proliferation. It may inhibit key proteins such as thymidylate synthase and histone deacetylases (HDAC), which are crucial for cancer cell survival and proliferation .
Anticancer Research
A study focusing on derivatives similar to this compound demonstrated significant anticancer activities against various human cancer cell lines. Compounds exhibiting structural similarities were tested against MCF-7 (breast cancer), A549 (lung cancer), and DU-145 (prostate cancer) cell lines using the MTT assay. Results indicated that certain derivatives displayed promising cytotoxic effects .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 10.5 |
| Compound B | A549 | 8.3 |
| Compound C | DU-145 | 12.0 |
This table summarizes the inhibitory concentration required to reduce cell viability by 50% for selected compounds.
Mechanism-Based Approaches
Research has highlighted the importance of structure–activity relationship (SAR) studies in understanding how modifications to the compound's structure can enhance its biological activity. For instance, hybridization with other pharmacophores has shown to increase potency against specific targets .
Case Studies
- Ischemia-Reperfusion Injury : In a mouse model study, the administration of a compound similar to this compound led to improved cardiac function post-injury due to reduced oxidative stress .
- Antitumor Effects : Another study evaluated a series of related compounds for their ability to inhibit tumor growth in vivo. Results indicated that specific structural modifications resulted in enhanced antitumor activity compared to standard chemotherapeutic agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
